molecular formula C18H24N2O3 B1486150 tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate CAS No. 2197430-81-0

tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B1486150
CAS No.: 2197430-81-0
M. Wt: 316.4 g/mol
InChI Key: FUSIZZJBCMADAB-UHFFFAOYSA-N
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Description

“tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate” is a chemical compound that is part of the family of tropane alkaloids . It is an intermediate in the manufacture of 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide beta-lactamase inhibitors .


Synthesis Analysis

The synthesis of this compound involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the enantioselective construction of an acyclic starting material and the stereocontrolled formation of the bicyclic scaffold . Other reactions may involve a desymmetrization process starting from achiral tropinone derivatives .

Mechanism of Action

As an intermediate in the manufacture of 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide beta-lactamase inhibitors , this compound likely contributes to the inhibition of beta-lactamase, an enzyme that many antibiotic-resistant bacteria produce to inactivate beta-lactam antibiotics .

Properties

IUPAC Name

tert-butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)19-10-9-14-11-15(19)16(21)20(14)12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSIZZJBCMADAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1C(=O)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 2
tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 3
tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 4
tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 6
tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate

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